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molecular formula C11H8N2O B3056627 2-amino-4-phenylfuran-3-carbonitrile CAS No. 72982-21-9

2-amino-4-phenylfuran-3-carbonitrile

Cat. No. B3056627
M. Wt: 184.19 g/mol
InChI Key: QNGBQONBZBPFQI-UHFFFAOYSA-N
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Patent
US08183246B2

Procedure details

Add 3.78 ml (36.7 mmol) diethylamine dropwise to a mixture of 10 g (73.4 mmol) hydroxyacetophenone and 4.852 g (73.4 mmol) malononitrile in 24 ml DMF with cooling at RT. Stir the dark mixture for 2 h at RT and then add slowly to water (200 ml), with stirring and cooling. Continue stirring the precipitate for 30 min at approx. 10° C., filter with suction, suspend in water twice more, and filter with suction again. Dry the residue at high vacuum to constant weight. 10.99 g (81.2% of theor.) of the target compound is obtained as a yellowish-brown solid.
Quantity
3.78 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.852 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NCC)C.[OH:6][CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O.[C:16](#[N:20])[CH2:17][C:18]#[N:19].O>CN(C=O)C>[NH2:20][C:16]1[O:6][CH:7]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:17]=1[C:18]#[N:19]

Inputs

Step One
Name
Quantity
3.78 mL
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
4.852 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the dark mixture for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
Continue stirring the precipitate for 30 min at approx. 10° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filter with suction
FILTRATION
Type
FILTRATION
Details
filter with suction again
CUSTOM
Type
CUSTOM
Details
Dry the residue at high vacuum to constant weight
CUSTOM
Type
CUSTOM
Details
10.99 g (81.2% of theor.) of the target compound is obtained as a yellowish-brown solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1OC=C(C1C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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